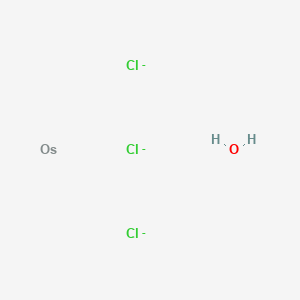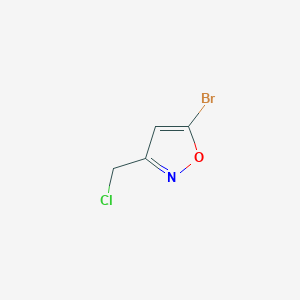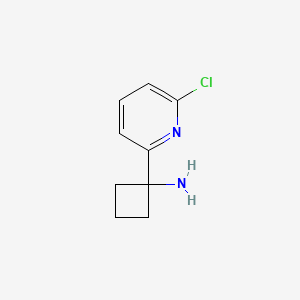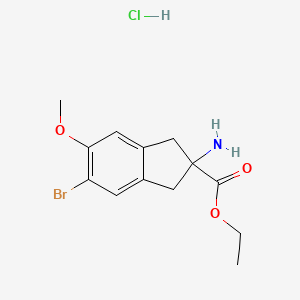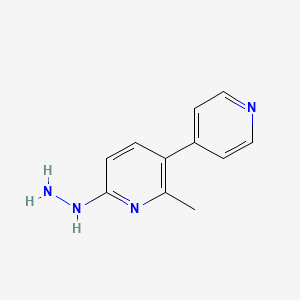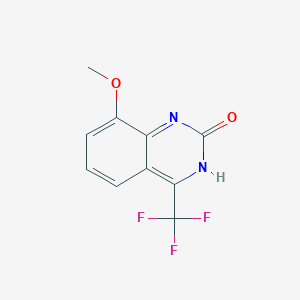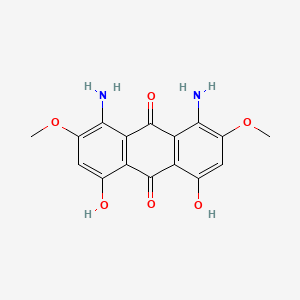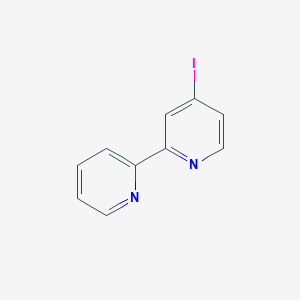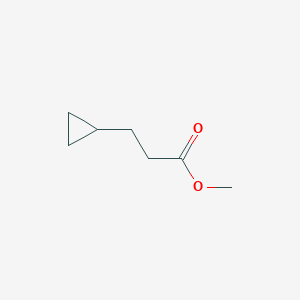
Methyl 3-cyclopropylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyclopropylpropanoate is an organic compound with the molecular formula C7H12O2 It is an ester derived from cyclopropylpropanoic acid and methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-cyclopropylpropanoate can be synthesized through the esterification of cyclopropylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where cyclopropylpropanoic acid and methanol are fed into a reactor with a catalyst. The reaction conditions are optimized for maximum yield and purity, often involving distillation to separate the ester from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation: Cyclopropylpropanoic acid or cyclopropyl ketones.
Reduction: Cyclopropylpropanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-cyclopropylpropanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may undergo hydrolysis to release cyclopropylpropanoic acid and methanol, which can then participate in further biochemical pathways. The ester group is typically the site of reactivity, undergoing nucleophilic attack by enzymes or other reactive species.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-cyclopentylpropanoate: Similar in structure but with a cyclopentyl ring instead of a cyclopropyl ring.
Methyl 3-cyclohexylpropanoate: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Ethyl 3-cyclopropylpropanoate: An ethyl ester variant with slightly different reactivity and physical properties.
Uniqueness: Methyl 3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl ring, which imparts significant ring strain and influences its reactivity
Eigenschaften
CAS-Nummer |
62021-34-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
methyl 3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)5-4-6-2-3-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DMDYEWLAYWQSNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


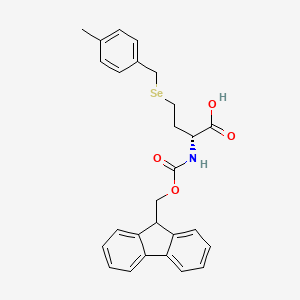
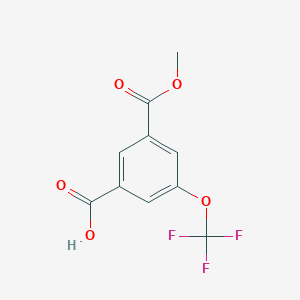
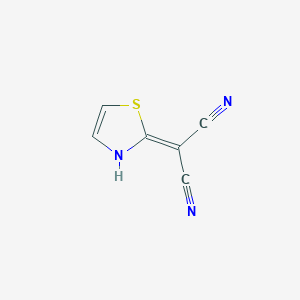
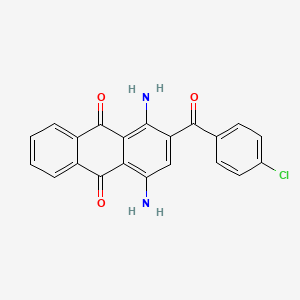
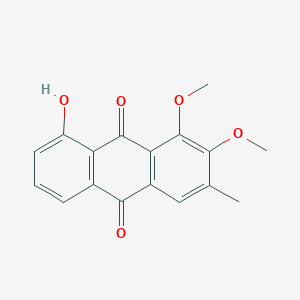
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
